

A Technical Guide to Fluorescent Labeling of Biomolecules with Cy3-PEG2-TCO

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Compound of Interest

Compound Name: *Cy3-PEG2-TCO*

Cat. No.: *B12367776*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise and efficient labeling of biomolecules is a cornerstone of modern biological research and therapeutic development. The inverse-electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a powerful tool for bioorthogonal chemistry, offering exceptional kinetics and selectivity in complex biological environments. This guide provides an in-depth technical overview of **Cy3-PEG2-TCO**, a fluorescent probe that combines the bright and photostable cyanine dye Cy3 with a TCO moiety for the targeted labeling of tetrazine-modified biomolecules. The inclusion of a polyethylene glycol (PEG) spacer enhances aqueous solubility and minimizes steric hindrance.

This document details the chemical properties of **Cy3-PEG2-TCO**, provides comprehensive protocols for the labeling of proteins and nucleic acids, and presents key quantitative data to facilitate experimental design and optimization.

Core Principles of TCO-Tetrazine Ligation

The conjugation of **Cy3-PEG2-TCO** to a tetrazine-functionalized biomolecule is based on the iEDDA cycloaddition, a type of "click chemistry" that proceeds rapidly without the need for a cytotoxic copper catalyst[1]. This bioorthogonal reaction is driven by the high ring strain of the TCO group, which acts as the dienophile, and the electron-poor tetrazine, which serves as the diene. The reaction forms a stable dihydropyridazine linkage and is characterized by its high efficiency, often exceeding 99%, even at low reactant concentrations[1].

A key advantage of this system is the potential for fluorogenic labeling. The tetrazine moiety can quench the fluorescence of the nearby Cy3 dye. Upon reaction with the TCO, this quenching effect is eliminated, leading to a significant increase in fluorescence intensity, which is highly advantageous for no-wash imaging applications in living cells[2][3][4].

Data Presentation

Photophysical and Chemical Properties of Cy3-PEG2-TCO

Property	Value	Reference
Molecular Weight	775.46 g/mol	
Formula	C45H63CIN4O5	
Excitation Maximum (λ_{ex})	~555 nm	
Emission Maximum (λ_{em})	~565-570 nm	
Molar Extinction Coefficient (ϵ)	~150,000 $\text{cm}^{-1}\text{M}^{-1}$ (for Cy3)	
Fluorescence Quantum Yield (Φ_F)	~0.15 (for Cy3, can increase upon conjugation)	
Solubility	DMSO, DMF, Water	
Storage Conditions	-20°C, protected from light	

TCO-Tetrazine Reaction Kinetics

Reaction Parameter	Value Range	Conditions	Reference
Second-Order Rate Constant (k_2)	1 - $1 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	Dependent on specific TCO and tetrazine derivatives, solvent, and temperature.	
	up to $30,000 \text{ M}^{-1}\text{s}^{-1}$	Hydrogen-substituted tetrazines with TCO.	
	$\sim 2000 \text{ M}^{-1}\text{s}^{-1}$	Dipyridal tetrazine and TCO.	
Reaction pH	6.0 - 9.0	PBS buffer.	
Reaction Temperature	4°C to 37°C	Proceeds rapidly even at lower temperatures.	
Reaction Time	5 minutes to 2 hours	Dependent on reactant concentrations and specific pairing.	

Experimental Protocols

Protocol 1: Labeling of Tetrazine-Modified Proteins with Cy3-PEG2-TCO

This protocol details the procedure for labeling a protein that has been previously functionalized with a tetrazine moiety.

Materials:

- Tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
- **Cy3-PEG2-TCO**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

- Desalting spin column (e.g., Sephadex G-25)
- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- Prepare **Cy3-PEG2-TCO** Stock Solution: Immediately before use, dissolve **Cy3-PEG2-TCO** in anhydrous DMSO or DMF to a concentration of 1-10 mM.
- Prepare Protein Solution: Dissolve the tetrazine-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.
- Labeling Reaction:
 - Add a 1.5 to 20-fold molar excess of the **Cy3-PEG2-TCO** stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
 - Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C with gentle mixing, protected from light. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine if it is visible.
- Purification of Labeled Protein:
 - Remove the excess, unreacted **Cy3-PEG2-TCO** using a desalting spin column equilibrated with the desired storage buffer (e.g., PBS).
 - Follow the manufacturer's instructions for the desalting column to collect the purified, labeled protein.
- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for Cy3).
 - Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Labeling of Tetrazine-Modified Nucleic Acids with **Cy3-PEG2-TCO**

This protocol outlines the labeling of nucleic acids (DNA or RNA) that have been modified to contain a tetrazine group.

Materials:

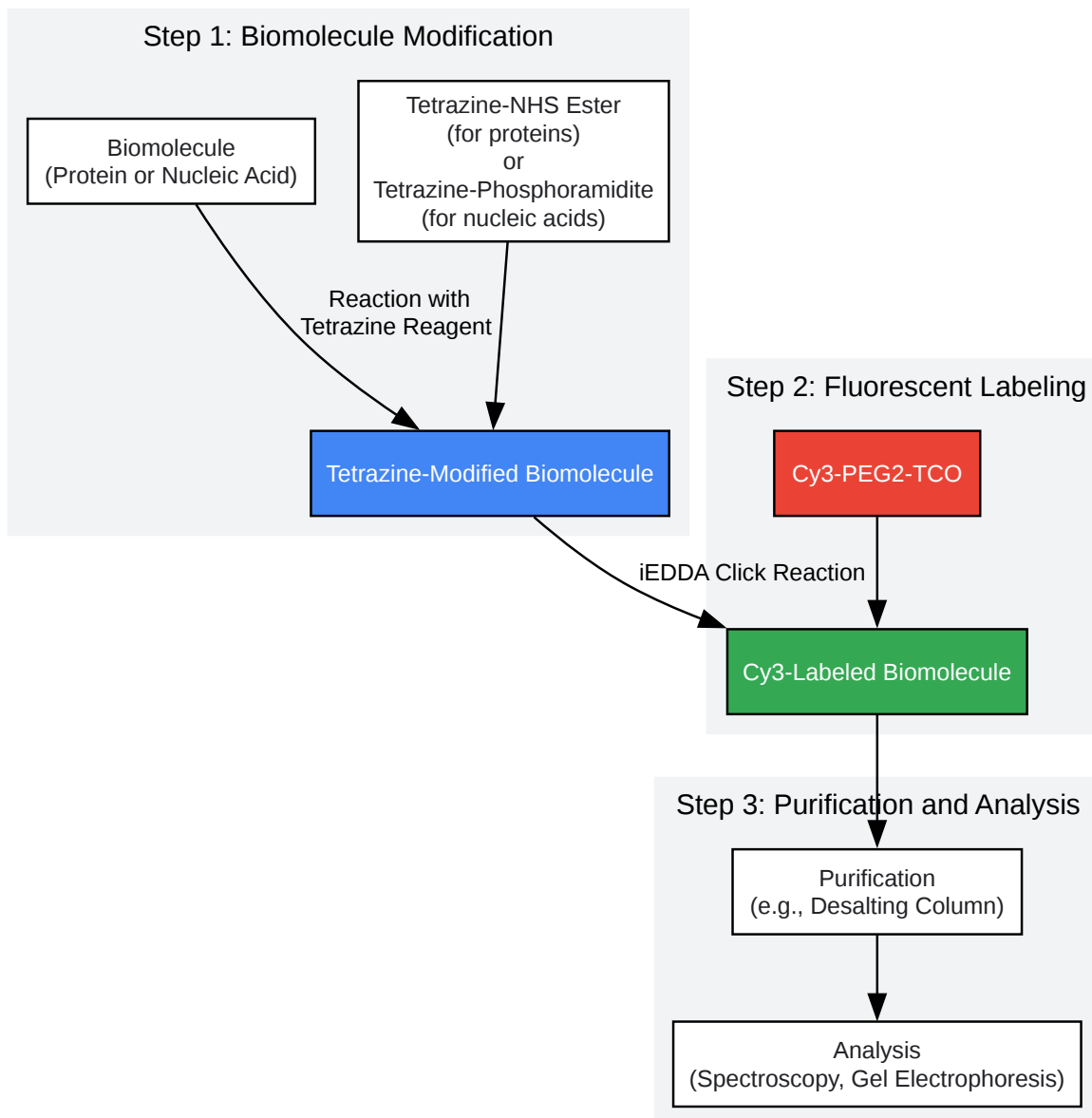
- Tetrazine-modified nucleic acid
- **Cy3-PEG2-TCO**
- Anhydrous DMSO or DMF
- Nuclease-free water
- Ethanol (100%)
- 3 M Sodium Acetate, pH 5.2
- Purification spin column or ethanol precipitation reagents

Procedure:

- Prepare **Cy3-PEG2-TCO** Stock Solution: Prepare a 1-10 mM stock solution of **Cy3-PEG2-TCO** in anhydrous DMSO or DMF.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the tetrazine-modified nucleic acid with a 2-10 fold molar excess of the **Cy3-PEG2-TCO** stock solution in a suitable reaction buffer (e.g., PBS or TE buffer).
 - The final concentration of the nucleic acid should be in the low micromolar range.
 - Incubate the reaction for 1-2 hours at 37°C, protected from light.
- Purification of Labeled Nucleic Acid:

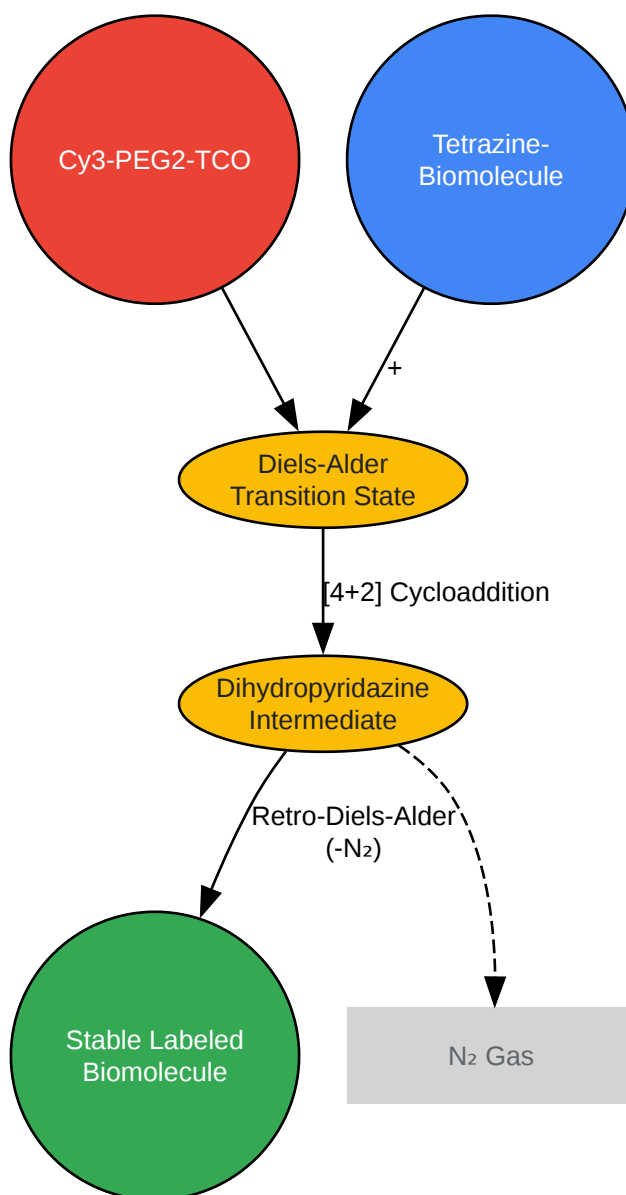
- Spin Column Purification: Use a nucleic acid purification spin column appropriate for the size of your nucleic acid to remove unreacted **Cy3-PEG2-TCO**, following the manufacturer's protocol.
- Ethanol Precipitation (Alternative):
 - Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.
 - Add 2.5 volumes of cold 100% ethanol.
 - Incubate at -20°C for at least 30 minutes.
 - Centrifuge at high speed for 15-30 minutes to pellet the labeled nucleic acid.
 - Carefully remove the supernatant and wash the pellet with 70% ethanol.
 - Air dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).
- Quantification and Storage:
 - Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm (for nucleic acid) and ~555 nm (for Cy3).
 - Store the labeled nucleic acid at -20°C or -80°C.

Mandatory Visualization



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Caption: Experimental workflow for labeling biomolecules with **Cy3-PEG2-TCO**.



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Caption: Reaction mechanism of TCO-tetrazine ligation.

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